Cas no 14231-45-9 (N-(Phenoxyacetyl)glycine)
N-(Phenoxyacetyl)glycine Chemical and Physical Properties
Names and Identifiers
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- Glycine,N-(phenoxyacetyl)- (6CI,7CI,8CI,9CI)
- (PHENOXYACETYL)AMINO]ACETIC ACID
- [(phenoxyacetyl)amino]acetic acid
- 2-[(2-phenoxyacetyl)amino]acetic acid
- N-(Phenoxyacetyl)glycine
- N-Phenoxyacetyl-glycin
- Phenoxyacetamino-essigsaeure
- phenoxyacetyl glycine
- glycine, N-(phenoxyacetyl)-
- 2-[[2-(phenoxy)acetyl]amino]acetic acid
- 2-[2-(phenoxy)ethanoylamino]ethanoic acid
- 2-[[1-oxo-2-(phenoxy)ethyl]amino]acetic acid
- HMS1773J14
- 2-(2-phenoxyacetamido)acetic acid
- SCHEMBL7821754
- AKOS000117162
- VS-01046
- EN300-08125
- CS-0307823
- MYTAKEVMLYCYIE-UHFFFAOYSA-N
- phenoxyacetylglycine
- FT-0683658
- NSC-174212
- 14231-45-9
- DTXSID20306137
- J-502692
- Oprea1_622817
- Z57044269
- 2-(2-phenoxyacetamido)aceticacid
- MFCD00667226
- NSC174212
- STK115252
- (2-phenoxyacetamido)acetic acid
- BBL002332
- Glycine, N-(2-phenoxyacetyl)-
- G29421
- ALBB-012981
-
- MDL: MFCD00667226
- Inchi: 1S/C10H11NO4/c12-9(11-6-10(13)14)7-15-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)
- InChI Key: MYTAKEVMLYCYIE-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)CC(NCC(=O)O)=O
Computed Properties
- Exact Mass: 209.06900
- Monoisotopic Mass: 209.06880783g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- PSA: 75.63000
- LogP: 0.65710
N-(Phenoxyacetyl)glycine Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-(Phenoxyacetyl)glycine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B521763-50mg |
N-(Phenoxyacetyl)glycine |
14231-45-9 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B521763-100mg |
N-(Phenoxyacetyl)glycine |
14231-45-9 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B521763-500mg |
N-(Phenoxyacetyl)glycine |
14231-45-9 | 500mg |
$ 295.00 | 2022-06-07 | ||
| Matrix Scientific | 063131-500mg |
N-(Phenoxyacetyl)glycine |
14231-45-9 | 500mg |
$158.00 | 2023-09-10 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS4621-100mg |
2-(2-phenoxyacetamido)acetic acid |
14231-45-9 | 95% | 100mg |
¥417.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS4621-250mg |
2-(2-phenoxyacetamido)acetic acid |
14231-45-9 | 95% | 250mg |
¥758.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS4621-500mg |
2-(2-phenoxyacetamido)acetic acid |
14231-45-9 | 95% | 500mg |
¥1167.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS4621-1g |
2-(2-phenoxyacetamido)acetic acid |
14231-45-9 | 95% | 1g |
¥1795.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS4621-5g |
2-(2-phenoxyacetamido)acetic acid |
14231-45-9 | 95% | 5g |
¥5385.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS4621-10g |
2-(2-phenoxyacetamido)acetic acid |
14231-45-9 | 95% | 10g |
¥9155.0 | 2024-04-24 |
N-(Phenoxyacetyl)glycine Suppliers
N-(Phenoxyacetyl)glycine Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jason Wan Lab Chip, 2020,20, 4528-4538
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on N-(Phenoxyacetyl)glycine
Introduction to N-(Phenoxyacetyl)glycine (CAS No. 14231-45-9)
N-(Phenoxyacetyl)glycine, identified by its Chemical Abstracts Service (CAS) number 14231-45-9, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and biochemical research.
The molecular structure of N-(Phenoxyacetyl)glycine consists of a phenoxyacetyl group attached to a glycine backbone. This configuration imparts specific reactivity and binding capabilities, making it a valuable intermediate in the synthesis of various pharmacologically active molecules. The phenoxyacetyl moiety, in particular, is known for its ability to interact with biological targets, thereby influencing cellular processes and potentially contributing to therapeutic effects.
In recent years, N-(Phenoxyacetyl)glycine has been extensively studied for its role in the development of novel drugs. Its structural features make it an excellent candidate for designing molecules that can modulate enzyme activity, receptor binding, and other critical biological pathways. For instance, researchers have explored its utility in creating inhibitors targeting various enzymes involved in metabolic disorders and inflammatory conditions.
One of the most compelling aspects of N-(Phenoxyacetyl)glycine is its versatility in chemical modifications. The presence of both the phenoxyacetyl group and the glycine residue provides multiple sites for functionalization, allowing chemists to tailor the compound's properties for specific applications. This flexibility has led to its incorporation into a wide range of drug candidates, including those being developed for cancer therapy, neurodegenerative diseases, and infectious diseases.
The pharmacological potential of N-(Phenoxyacetyl)glycine has been further highlighted by several recent studies. For example, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit significant inhibitory activity against certain proteases implicated in cancer progression. The study also highlighted the compound's ability to selectively target these enzymes without affecting other critical biological pathways.
In another notable research endeavor, N-(Phenoxyacetyl)glycine-based molecules have been investigated for their anti-inflammatory properties. Researchers have found that certain derivatives can modulate inflammatory responses by interacting with specific receptors and signaling pathways. This finding opens up new avenues for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of N-(Phenoxyacetyl)glycine is another area where significant advancements have been made. Modern synthetic methodologies have enabled the production of this compound with high purity and yield, making it more accessible for research and development purposes. These advancements have not only facilitated laboratory studies but also paved the way for large-scale production needed for clinical trials and commercial applications.
The role of computational chemistry in understanding the behavior of N-(Phenoxyacetyl)glycine cannot be overstated. Advanced computational techniques have allowed researchers to predict the compound's interactions with biological targets at an atomic level. This has been particularly useful in designing drug candidates with optimized pharmacokinetic properties, such as improved solubility and bioavailability.
In conclusion, N-(Phenoxyacetyl)
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